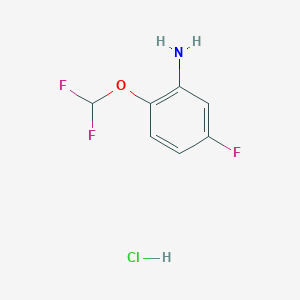

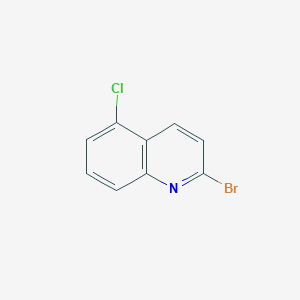

![molecular formula C6H7ClN4 B6591614 1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride CAS No. 1431970-26-1](/img/structure/B6591614.png)

1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Pyrazolo[3,4-B]pyridin-5-amine is a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-B]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Synthesis Analysis

The first monosubstituted 1H-pyrazolo[3,4-B]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .

Molecular Structure Analysis

1H-Pyrazolo[3,4-B]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-B]pyridines and 2H-pyrazolo[3,4-B]pyridines . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .

Chemical Reactions Analysis

The synthesis of 1H-Pyrazolo[3,4-B]pyridin-5-amine involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Scientific Research Applications

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, which include 1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride, are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents . They present two possible tautomeric forms: the 1H- and 2H-isomers .

Antiviral and Antibacterial Properties

Several pyrazolo[3,4-b]pyridine-based derivatives, including 1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride, have been reported to exhibit potent antiviral and antibacterial properties.

Enzyme Inhibition

These compounds have been found to inhibit important enzymes such as phosphodiesterase-4 and neutrophil elastase .

Ligands for Receptors

1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride and its derivatives serve as ligands for A1-adenosine and prostaglandin E2 receptor 1 .

Anxiolytic Drugs

Pyrazolo[3,4-b]pyridine derivatives, including 1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride, are part of anxiolytic drugs such as cartazolate, tracazolate, and etazolate .

Treatment of Pulmonary Hypertension

1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride is a part of a drug used for the treatment of pulmonary hypertension .

Anti-proliferative Activity

Derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold, which includes 1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride, have been evaluated for their in vitro anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .

Mechanism of Action

Target of Action

1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride is a heterocyclic compound that has been studied for its potential biomedical applications It’s worth noting that structures similar to 1h-pyrazolo[3,4-b]pyridin-5-amine have attracted the interest of medicinal chemists due to their close resemblance with the purine bases adenine and guanine , which play crucial roles in various biological processes.

Mode of Action

It’s known that the compound can interact with its targets in a way that influences their function . More research is needed to fully understand the interaction between this compound and its targets.

Biochemical Pathways

Given its structural similarity to purine bases, it’s plausible that it may influence pathways involving these molecules .

Result of Action

Compounds with similar structures have shown significant inhibitory activity in some studies

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of many compounds

Future Directions

The synthesis of 1H-Pyrazolo[3,4-B]pyridin-5-amine has attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine . The future directions of this compound could be in the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

properties

IUPAC Name |

1H-pyrazolo[3,4-b]pyridin-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.ClH/c7-5-1-4-2-9-10-6(4)8-3-5;/h1-3H,7H2,(H,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTILHYSJEQHYKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=NC=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose](/img/structure/B6591550.png)

![1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B6591556.png)

![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)

![tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6591581.png)

![6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591606.png)

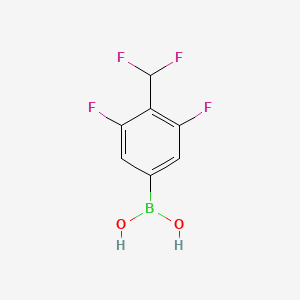

![[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride](/img/structure/B6591612.png)